molecular formula C11H10N4OS B2539396 N-(3-carbamothioylphenyl)-1H-pyrazole-4-carboxamide CAS No. 1481045-74-2

N-(3-carbamothioylphenyl)-1H-pyrazole-4-carboxamide

Cat. No. B2539396
CAS RN: 1481045-74-2
M. Wt: 246.29
InChI Key: CFARJMXRLPCKRN-UHFFFAOYSA-N
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Description

“N-(3-carbamothioylphenyl)acetamide” is a chemical compound with the molecular formula C9H10N2OS . It’s used as a reference standard in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of “N-(3-carbamothioylphenyl)acetamide” consists of 9 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom . For more detailed structural information, you may refer to resources like ChemSpider .

Scientific Research Applications

Structure-Activity Relationships and Antagonistic Activities

Research on pyrazole derivatives highlights their role in exploring structure-activity relationships, particularly as antagonists for cannabinoid receptors. One study reveals the importance of specific structural features for potent and selective antagonistic activity against brain cannabinoid CB1 receptors. These features include a para-substituted phenyl ring, a carboxamido group, and a 2,4-dichlorophenyl substituent on the pyrazole ring, contributing to their potential therapeutic application in antagonizing the harmful effects of cannabinoids (R. Lan et al., 1999).

Anticonvulsant Activity

Pyrazole derivatives have been synthesized and evaluated for anticonvulsant activity, demonstrating protective effects against seizures in preclinical models. This suggests their potential for developing new anticonvulsant therapies. Some derivatives show significant protection at relatively low dose levels, indicating their efficacy in seizure management (A. Siddiqui et al., 2010).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal potentials of pyrazole-4-carboxamide derivatives have been identified, with some compounds demonstrating good inhibitory activity against Botrytis cinerea. This indicates the role of pyrazole derivatives in addressing fungal infections, with specific structural modifications enhancing their activity (Li Qiao et al., 2019).

Anticancer Potential

Pyrazole derivatives have been explored for their anticancer activities, with some showing promising results against various cancer cell lines. This highlights their potential as scaffolds for developing novel anticancer agents. The structural diversity within pyrazole derivatives allows for targeted synthesis aimed at enhancing anticancer efficacy (M. Ahsan, 2012).

Antiviral and Protective Effects

The antiviral activities of pyrazole derivatives against tobacco mosaic virus (TMV) have been reported, showcasing their potential in plant protection and antiviral research. Certain derivatives exhibit significant inactivation effects on TMV, suggesting a promising avenue for the development of antiviral agents (D. Zhang et al., 2012).

properties

IUPAC Name

N-(3-carbamothioylphenyl)-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4OS/c12-10(17)7-2-1-3-9(4-7)15-11(16)8-5-13-14-6-8/h1-6H,(H2,12,17)(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFARJMXRLPCKRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CNN=C2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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